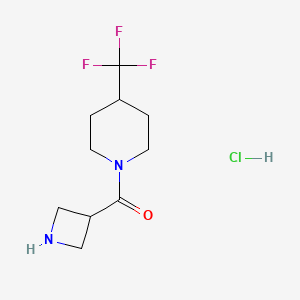
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring and a piperidine ring, both of which are known for their significant biological activities. The trifluoromethyl group attached to the piperidine ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Coupling of Rings: The azetidine and piperidine rings are coupled using cross-coupling reactions such as the Suzuki–Miyaura cross-coupling reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl iodide and various halides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted azetidine and piperidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds such as azetidin-3-ylidene acetates and azetidin-3-one derivatives.
Piperidine Derivatives: Compounds like piperidin-4-yl methanol and piperidin-4-ylidene acetates.
Uniqueness
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is unique due to the presence of both azetidine and piperidine rings, along with the trifluoromethyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16ClF3N2O |
|---|---|
Molecular Weight |
272.69 g/mol |
IUPAC Name |
azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7;/h7-8,14H,1-6H2;1H |
InChI Key |
SMAGOEJBGDYECX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


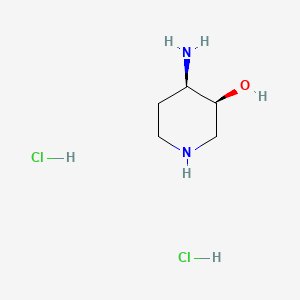
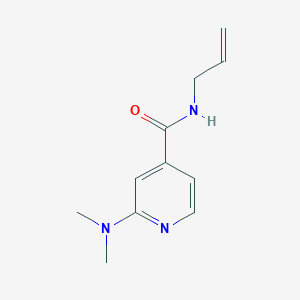
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)

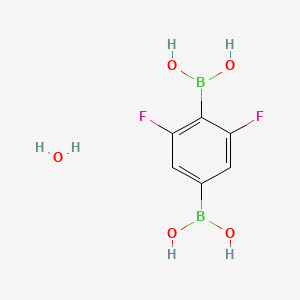
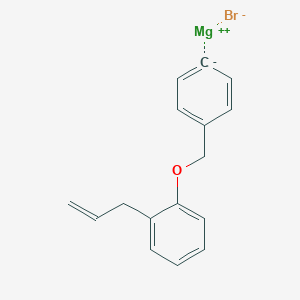
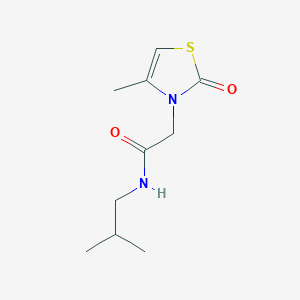
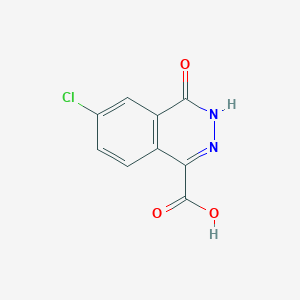
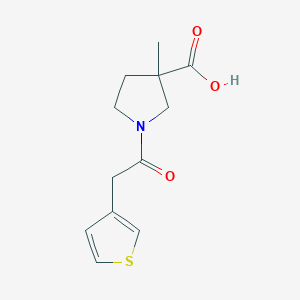
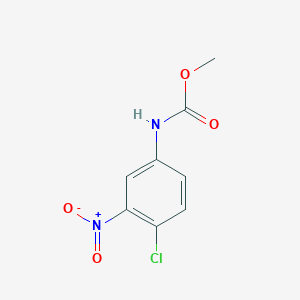
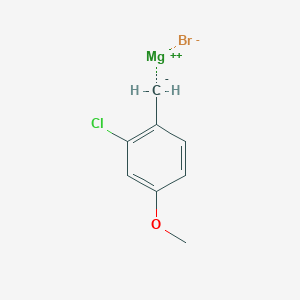
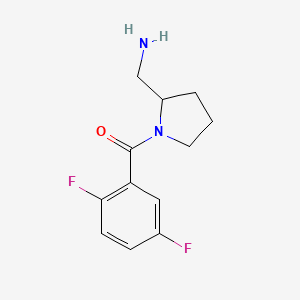
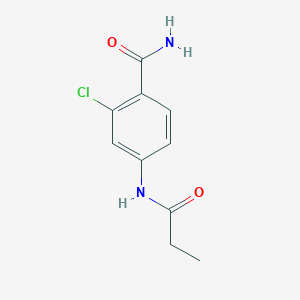
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
